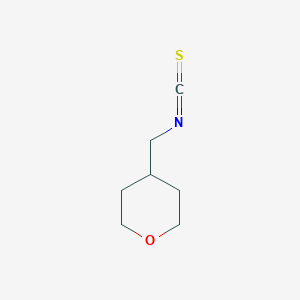

4-(Isothiocyanatomethyl)oxane

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11NOS |

|---|---|

Molecular Weight |

157.24 g/mol |

IUPAC Name |

4-(isothiocyanatomethyl)oxane |

InChI |

InChI=1S/C7H11NOS/c10-6-8-5-7-1-3-9-4-2-7/h7H,1-5H2 |

InChI Key |

YPVQVSPWOHIJEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1CN=C=S |

Origin of Product |

United States |

Synthetic Methodologies for 4 Isothiocyanatomethyl Oxane and Analogues

Precursor-Based Synthetic Routes

Traditional synthesis of isothiocyanates relies heavily on the conversion of readily available functional groups. Primary amines, isocyanides, and dithiocarbamate (B8719985) salts are the most common precursors for constructing the isothiocyanate moiety.

Synthesis from Amines and Aminomethyl Precursors

The most prevalent method for synthesizing isothiocyanates involves the reaction of primary amines with a thiocarbonyl transfer reagent. nih.govchemrxiv.org A common approach is the reaction with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate, which is subsequently decomposed to the isothiocyanate. chemrxiv.orgorganic-chemistry.org

A pertinent example is the synthesis of 4-(isothiocyanatomethyl)benzoic acid, an analogue of the target compound. This synthesis starts from 4-(aminomethyl)benzoic acid. google.comnih.gov The process involves reacting the aminomethyl precursor with carbon disulfide and a base like triethylamine (B128534) in a solvent mixture such as tetrahydrofuran (B95107) and water. google.com The resulting dithiocarbamate intermediate is then treated with a desulfurizing agent, such as iodine, to yield the final isothiocyanate product. google.com Another effective desulfurizing agent for this type of transformation is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), which can be used in a one-pot, two-step procedure. nih.govmdpi.com

Other thiocarbonylating agents used with primary amines include the highly toxic thiophosgene (B130339) and its derivatives. nih.govthieme-connect.de To circumvent the toxicity of thiophosgene, alternative reagents like O-phenyl chlorothioformate have been developed, which can react with amines in either a one-pot or a two-step process to furnish isothiocyanates. organic-chemistry.orgresearchgate.net

Routes Involving Isocyanides

Isocyanides serve as effective precursors for isothiocyanates through thiocarbonylation, most notably with elemental sulfur. nih.govthieme-connect.de This reaction involves the direct addition of sulfur to the terminal carbon of the isocyanide group. The conversion of aromatic isocyanides to their corresponding isothiocyanates can be achieved by heating with elemental sulfur in a suitable solvent like boiling benzene (B151609). thieme-connect.de

Recent advancements have focused on making this process more sustainable and efficient. One such method is the amine-catalyzed sulfurization of isocyanides. rsc.orgkit.edu In this approach, a catalytic amount of an amine base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), facilitates the reaction between the isocyanide and elemental sulfur. rsc.orgkit.edursc.org This catalytic method can be performed under moderate heating and has been optimized for use in greener solvents. rsc.org The versatility of this procedure has been demonstrated by the conversion of a wide array of isocyanides into isothiocyanates in moderate to high yields. rsc.org

| Precursor Type | Reagent | Key Features | Yield Range |

| Isocyanide | Elemental Sulfur (S₈) | Amine-catalyzed (e.g., DBU), sustainable solvents (e.g., Cyrene™) | 34–95% rsc.org |

| Isocyanide | Elemental Sulfur (S₈) | Thermal conditions, boiling benzene or xylene | Moderate to High thieme-connect.de |

Dithiocarbamate Intermediates in Isothiocyanate Formation

The formation of isothiocyanates via dithiocarbamate intermediates is a cornerstone of their synthesis, particularly when starting from primary amines. nih.gov This two-step, one-pot procedure begins with the reaction of a primary amine with carbon disulfide in the presence of a base (like triethylamine or DBU) to generate an in-situ dithiocarbamate salt. organic-chemistry.orgmdpi.com

This intermediate is not typically isolated but is directly treated with a desulfurizing agent to yield the final isothiocyanate. nih.govchemrxiv.org A wide variety of desulfurizing agents have been employed for this purpose, with the choice depending on the substrate and desired reaction conditions. Commonly used reagents include:

Tosyl chloride: Mediates the decomposition of dithiocarbamate salts effectively. organic-chemistry.org

Iodine: A frequently used reagent for the desulfurization step. google.comrsc.org

Propane phosphonic acid anhydride (B1165640) (T3P®): Acts as an efficient desulfurizing agent in a one-pot reaction. organic-chemistry.org

Chlorosilanes: Inexpensive reagents like Me₃SiCl can be used for the decomposition of dithiocarbamates. researchgate.net

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻): A modern coupling agent that also functions as a desulfurizing agent, often in conjunction with microwave assistance. nih.govmdpi.com

This method's popularity stems from its operational simplicity and the wide availability of primary amine precursors. chemrxiv.orgrsc.org

Advanced Synthetic Strategies

To address the limitations of traditional methods, such as long reaction times and the use of toxic reagents, advanced synthetic strategies have been developed. These include microwave-assisted synthesis and various sustainable approaches.

Microwave-Assisted Synthesis in Isothiocyanate Preparation

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of isothiocyanates. nih.gov This technique significantly reduces reaction times and often improves product yields compared to conventional heating. africaresearchconnects.comtandfonline.com

Microwave-assisted synthesis is particularly effective for the conversion of dithiocarbamates to isothiocyanates. nih.govmdpi.com For instance, the synthesis of various aliphatic and aromatic isothiocyanates from primary amines, carbon disulfide, and a desulfurizing agent (DMT/NMM/TsO⁻) was achieved in just 3 minutes at 90°C with yields up to 94%. nih.govmdpi.com Another application involves the thionation of isocyanides using Lawesson's reagent, where microwave heating in an aqueous environment provides higher yields in a fraction of the time compared to conventional methods. africaresearchconnects.comtandfonline.comtandfonline.com

| Method | Precursors | Reagents | Conditions | Yield | Ref. |

| Microwave-Assisted | Primary Amines | CS₂, DMT/NMM/TsO⁻, DCM | 90 °C, 3 min | up to 94% | nih.govmdpi.com |

| Microwave-Assisted | Isocyanides | Lawesson's Reagent, Et₃N, Water | Microwave Irradiation | up to 98% | tandfonline.com |

| Conventional Heating | Isocyanides | Lawesson's Reagent, Et₃N | Conventional Heating | 45-98% (longer time) | tandfonline.com |

Sustainable Synthesis Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign processes. For isothiocyanate synthesis, this translates to metal-free, solvent-free, and aqueous reaction conditions.

Metal-Free Synthesis: Several methods have been developed to avoid the use of potentially toxic and expensive transition-metal catalysts. researchgate.netnih.gov One approach utilizes carbon tetrabromide as a metal-free desulfurizing agent for the one-pot conversion of amines to isothiocyanates under mild, open-air conditions. bohrium.com Another strategy employs hypervalent iodine(III) reagents as desulfurizing agents in water, offering a practical, room-temperature method. tandfonline.com Iodine itself can also catalyze the formation of related heterocyclic compounds from isothiocyanates under metal-free conditions, using oxygen as a sustainable oxidant. nih.gov

Solvent-Free and Aqueous Conditions: Reducing or eliminating organic solvents is a key principle of green chemistry.

Solvent-free: The reaction of isocyanates with Lawesson's reagent can be performed in a household microwave oven without any solvent to produce isothiocyanates. nih.gov Additionally, a metal- and solvent-free protocol for the synthesis of bisphosphinoylaminomethanes from isothiocyanates has been reported. rsc.org

Aqueous Media: Water is an ideal solvent for green synthesis. Microwave-assisted synthesis of isothiocyanates from isocyanides using Lawesson's reagent has been successfully performed in water. tandfonline.com Furthermore, the use of diacetoxyiodobenzene (B1259982) as a desulfurizing agent under micellar conditions in water allows for an efficient and reusable system for isothiocyanate synthesis. tandfonline.com The amine-catalyzed sulfurization of isocyanides with elemental sulfur has also been optimized for use in benign solvents like Cyrene™. rsc.orgrsc.org

These sustainable approaches not only minimize environmental impact but also often lead to simplified work-up procedures and improved safety profiles. rsc.orgtandfonline.comrsc.org

Chemo- and Regioselective Considerations in Synthesis

The synthesis of 4-(isothiocyanatomethyl)oxane (B6148324), and its analogues, necessitates careful consideration of chemo- and regioselectivity to ensure the desired isothiocyanate product is formed over other potential isomers. The synthetic strategy chosen often dictates the challenges that must be overcome. The primary approaches involve either the conversion of a precursor such as 4-(aminomethyl)oxane or a nucleophilic substitution reaction on a 4-(halomethyl)oxane substrate. The latter route, in particular, is complicated by the ambident nature of the thiocyanate (B1210189) nucleophile.

A significant challenge in synthesizing alkyl isothiocyanates from alkyl halides is controlling the regioselectivity of the reaction. The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it has two reactive sites: the "soft" sulfur atom and the "harder" nitrogen atom. oup.comuni-muenchen.de This duality can lead to the formation of two different products: the desired alkyl isothiocyanate (R-NCS) from N-attack and the isomeric alkyl thiocyanate (R-SCN) from S-attack. researchgate.net

Generally, the alkylation of the thiocyanate ion favors bonding at the sulfur atom, which is kinetically preferred due to sulfur's greater nucleophilicity in both S_N1 and S_N_2 reactions. researchgate.net The resulting alkyl thiocyanate is the kinetic product. The alkyl isothiocyanate is often the more thermodynamically stable isomer, and its formation may require conditions that allow for thermodynamic control or isomerization of the kinetic product. researchgate.netresearchgate.net

Several key factors have been identified that influence the chemo- and regioselectivity of this transformation, steering the reaction toward either the kinetic (thiocyanate) or thermodynamic (isothiocyanate) product. These factors include the choice of metal counter-ion, the solvent, and the structure of the alkyl halide substrate. oup.comnumberanalytics.comnumberanalytics.com

For a primary substrate such as 4-(halomethyl)oxane, forming the isothiocyanate derivative via nucleophilic substitution is particularly challenging because S-alkylation is heavily favored kinetically. oup.comresearchgate.net However, research has shown that specific reaction conditions can be employed to favor the formation of the N-alkylation product. The use of mercuric thiocyanate, particularly in less-polar solvents, has been found to yield predominantly alkyl isothiocyanates, even from secondary and tertiary halides. oup.comresearchgate.net In contrast, alkali metal thiocyanates like potassium thiocyanate, especially in polar aprotic solvents, tend to yield the alkyl thiocyanate isomer. oup.com

Given the challenges in controlling the regioselectivity of the thiocyanate alkylation, an alternative and more direct synthetic strategy involves the conversion of a primary amine. Synthesizing the target compound from a 4-(aminomethyl)oxane precursor offers superior chemo- and regioselectivity, as it completely avoids the problem of the ambident nucleophile. rsc.org

This approach typically involves reacting the primary amine with a thiocarbonyl transfer reagent. Common reagents for this conversion include carbon disulfide (CS₂), thiophosgene, or thiophosgene surrogates like phenyl chlorothionoformate. chemrxiv.orgresearchgate.netnih.gov This method proceeds via a dithiocarbamate intermediate which then eliminates to form the isothiocyanate. nih.gov The key advantage of this pathway is its high chemoselectivity; it exclusively yields the isothiocyanate isomer, making it a more reliable method for obtaining pure this compound without contamination from the corresponding thiocyanate. rsc.orgrsc.org

Table of Mentioned Compounds

Chemical Reactivity and Transformation Pathways of 4 Isothiocyanatomethyl Oxane

Nucleophilic Additions to the Isothiocyanate Group

The isothiocyanate functional group is characterized by a central carbon atom that is electrophilic due to its bonds with two electronegative atoms, nitrogen and sulfur. This inherent electrophilicity makes it susceptible to attack by a wide range of nucleophiles. The general mechanism involves the addition of a nucleophile to the central carbon atom, followed by protonation of the nitrogen atom, typically yielding a thiourea (B124793) or dithiocarbamate (B8719985) derivative.

The reaction of aliphatic isothiocyanates with primary and secondary amines is a facile process that leads to the formation of substituted thioureas. Similarly, alcohols and thiols can react with the isothiocyanate group, although typically under basic conditions or with prolonged reaction times, to form thiocarbamates and dithiocarbamates, respectively.

| Nucleophile | Product Type | General Reaction Conditions |

| Primary/Secondary Amines | Substituted Thiourea | Generally rapid at room temperature |

| Alcohols | Thiocarbamate | Requires a catalyst (e.g., a base) or elevated temperatures |

| Thiols | Dithiocarbamate | Generally proceeds under basic conditions |

| Water | Thiocarbamic acid (unstable) | Slow, can be acid or base-catalyzed |

This table is based on the general reactivity of aliphatic isothiocyanates and is intended to be illustrative for 4-(isothiocyanatomethyl)oxane (B6148324).

Cycloaddition Reactions Involving the -N=C=S Moiety

The heterocumulene structure of the isothiocyanate group, with its perpendicular π systems in the -N=C and C=S bonds, allows it to participate in cycloaddition reactions. These reactions can proceed through various mechanisms, including [2+2], [2+3], and [4+2] cycloadditions, leading to the formation of a diverse array of heterocyclic compounds. The specific pathway and product depend on the nature of the reacting partner.

For instance, the reaction of isothiocyanates with compounds containing double or triple bonds can yield four-, five-, or six-membered rings. While specific examples for this compound are not documented, the general reactivity pattern of alkyl isothiocyanates suggests that it would undergo similar transformations.

| Reaction Type | Reactant | Resulting Heterocycle |

| [2+3] Cycloaddition | Azides, Nitrile Oxides | Thiatriazoles, Oxathiazoles |

| [4+2] Cycloaddition | Dienes | Thiopyrans |

This table illustrates potential cycloaddition reactions for this compound based on known reactions of other isothiocyanates.

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of isothiocyanates is a significant factor in their chemical profile. In aqueous media, isothiocyanates can undergo hydrolysis to form an unstable thiocarbamic acid intermediate, which then decomposes to yield a primary amine and carbonyl sulfide. The rate of hydrolysis is influenced by pH and temperature. rsc.org Generally, the reaction is slow in neutral water but can be accelerated under acidic or basic conditions. rsc.org

For this compound, hydrolysis would be expected to produce 4-(aminomethyl)oxane and carbonyl sulfide. The stability of aliphatic isothiocyanates in aqueous solutions can vary, and they may also be susceptible to degradation through other pathways, especially in the presence of other reactive species. tandfonline.com

| Condition | Expected Primary Degradation Products | Relative Rate |

| Neutral Water | 4-(Aminomethyl)oxane, Carbonyl Sulfide | Slow |

| Acidic Solution | 4-(Aminomethyl)oxane (as salt), Carbonyl Sulfide | Accelerated |

| Basic Solution | 4-(Aminomethyl)oxane, Carbonyl Sulfide | Accelerated |

This table outlines the expected hydrolytic degradation of this compound based on the general behavior of aliphatic isothiocyanates.

Reactivity with Specific Functional Groups

The electrophilic nature of the isothiocyanate carbon atom in this compound makes it reactive towards a variety of specific functional groups, most notably primary and secondary amines. The reaction with the amino groups of amino acids and proteins is a key transformation, leading to the formation of stable thiourea linkages. This reactivity is the basis for the use of isothiocyanates as protein-modifying reagents.

The reaction with hydroxyl groups is generally less facile than with amines and often requires catalysis. Thiol groups, being more nucleophilic than hydroxyls, react more readily to form dithiocarbamate adducts.

Derivatization Strategies and Analogue Synthesis

Formation of Thiourea (B124793) and Thioamide Derivatives

The reaction of isothiocyanates with primary or secondary amines is a fundamental and highly efficient method for the synthesis of N,N'-disubstituted thioureas. This transformation involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic central carbon of the isothiocyanate group. In the context of 4-(isothiocyanatomethyl)oxane (B6148324), this reaction provides a straightforward route to a diverse library of thiourea derivatives.

The general reaction can be represented as: Oxane-CH₂-N=C=S + R¹R²NH → Oxane-CH₂-NH-C(=S)-NR¹R²

This method is highly versatile, as a wide array of commercially available or synthetically accessible primary and secondary amines can be used, allowing for systematic modification of the thiourea structure. The reaction conditions are typically mild, often proceeding at room temperature without the need for a catalyst. Mechanochemical methods, such as manual grinding or ball milling, have also been shown to effectively produce thioureas from isothiocyanates and anilines, sometimes resulting in higher yields compared to solution-based reactions.

Beyond simple amines, isothiocyanates can react with other nucleophiles to form thioamide-like structures. For instance, their reaction with alcohols can yield N-aryl-O-alkyl carbamates, although this may compete with the formation of symmetrical thioureas, particularly with smaller-chain alcohols.

Synthesis of Heterocyclic Compounds Incorporating the Oxane and Isothiocyanate Frameworks

The isothiocyanate group is a valuable synthon for the construction of various nitrogen- and sulfur-containing heterocyclic systems. The reactivity of this compound can be harnessed to synthesize complex molecules that incorporate the oxane ring into a larger heterocyclic framework. These reactions often proceed through addition or cycloaddition pathways.

Key strategies include:

Thiazoles and Thiazolidinones : Isothiocyanates can react with α-halocarbonyl compounds or other bifunctional reagents to yield thiazole derivatives. For example, reaction with compounds containing both an amine and a thiol group can lead to cyclization. Similarly, reactions with α-bromoesters can lead to thiazolidinone structures.

Thiadiazoles : The reaction of isothiocyanates with hydrazine derivatives can produce thiosemicarbazides, which are key intermediates that can be cyclized to form 1,3,4-thiadiazoles or 1,2,4-triazole-thiones. Acyl isothiocyanates, in particular, have been used in reactions with 5-diazoazoles to yield complex fused heterocycles like imidazo- and pyrazolo[5,1-d]thiatriazines.

Triazines : The versatile reactivity of isothiocyanates allows for their use in constructing triazine rings. For instance, intermediates derived from isothiocyanates can be used in subsequent reactions to build these six-membered heterocycles.

Quinazolinones and Thiazolines : Recent studies have demonstrated that isothiocyanate intermediates can be used in a divergent synthesis approach to construct various N-heterocycles, including 2-thioxo-quinazolinones and 2-imino thiazolines, in a manner compatible with DNA-encoded library (DEL) synthesis.

The ability to use this compound in these synthetic pathways allows for the integration of the stable, saturated oxane ring into a wide range of biologically relevant heterocyclic scaffolds.

Glycosylated Isothiocyanate Analogues (e.g., Moringin-related structures)

A significant class of naturally occurring isothiocyanates features glycosylated structures, where a sugar moiety is attached to the molecule. A prime example is Moringin (B1218149), or 4-(α-L-rhamnopyranosyloxy)benzyl isothiocyanate, which is a stable isothiocyanate isolated from the plant Moringa oleifera.

Moringin's structure provides a natural blueprint for analogues that can be related to this compound. The key structural similarity is the presence of a six-membered, oxygen-containing ring (an oxane or pyranose ring) linked to the isothiocyanate-bearing group. In Moringin, this is a rhamnose sugar attached via a glycosidic bond to a benzyl (B1604629) group, which in turn is connected to the isothiocyanate. In this compound, a simple tetrahydropyran (oxane) ring is directly attached to the methyl isothiocyanate unit.

Moringin is derived in nature from the enzymatic hydrolysis of its precursor, glucomoringin, by the enzyme myrosinase. The presence of the polar, O-glycosylated substituent makes Moringin a solid and relatively stable compound at room temperature, which is uncommon for many small, volatile isothiocyanates. The study of Moringin and its structural analogues, such as benzyl isothiocyanate and 4-hydroxybenzyl isothiocyanate, provides insight into how modifications to the structure, including glycosylation, can influence biological activity. The synthesis of such glycosylated analogues represents an advanced derivatization strategy, combining the chemistry of isothiocyanates with carbohydrate chemistry.

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of the isothiocyanate group is highly dependent on the nature of the substituent attached to the nitrogen atom. This relationship between structure and reactivity is crucial for understanding and predicting the chemical behavior of this compound and its derivatives.

The isothiocyanate functional group (-N=C=S) has two primary electrophilic centers: the central carbon and, to a lesser extent, the sulfur atom. The reactivity is dominated by the electrophilicity of the carbon atom, which is influenced by the electronic properties of the attached 'R' group.

Alkyl vs. Acyl Isothiocyanates : Acyl isothiocyanates (R-C(=O)-NCS) are generally more reactive than alkyl isothiocyanates (R-CH₂-NCS). The electron-withdrawing acyl group increases the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack.

Electronic Effects : In this compound, the oxanylmethyl group is an alkyl substituent. The oxygen atom in the oxane ring can exert a weak electron-withdrawing inductive effect due to its electronegativity, but it is not as powerful as an acyl or strongly electron-withdrawing aromatic group. Therefore, the reactivity of this compound is expected to be typical of a primary alkyl isothiocyanate.

Analog Studies : Studies on synthetic analogues of natural isothiocyanates like sulforaphane have provided valuable data on structure-activity relationships. For instance, research on bifunctional isothiocyanate analogues has shown that the potency of these compounds as inducers of detoxication enzymes is related to the nature of the functional groups and the length of the carbon chain separating them from the isothiocyanate moiety. The most potent analogues often feature a specific spatial separation between the isothiocyanate group and another functional group, such as a methylsulfonyl or acetyl group.

Understanding these relationships allows for the rational design of derivatives of this compound with tailored reactivity for specific applications in synthesis or biological studies.

Computational and Theoretical Investigations of 4 Isothiocyanatomethyl Oxane

Quantum Chemical Calculations (e.g., DFT studies for electronic structure, conformational analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 4-(Isothiocyanatomethyl)oxane (B6148324). DFT methods allow for the detailed analysis of the molecule's geometry, orbital energies, and the nature of its chemical bonds.

Electronic Structure: DFT calculations can map the electron density distribution of this compound, revealing the electrophilic and nucleophilic sites within the molecule. The isothiocyanate (-N=C=S) group is of particular interest, as its electronic characteristics are key to its reactivity. The calculated distribution of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and its potential to engage in chemical reactions. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability.

Conformational Analysis: The flexibility of the oxane ring and the rotational freedom around the C-C and C-N bonds mean that this compound can exist in multiple conformations. DFT calculations can be used to perform a systematic search for the most stable conformers in the gas phase and in solution. By calculating the relative energies of different spatial arrangements, the most probable conformations can be identified. This information is crucial for understanding how the molecule might interact with biological targets.

Table 1: Illustrative Data from DFT Calculations for this compound

| Parameter | Calculated Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 3.2 D | Provides insight into the molecule's polarity and solubility. |

| Most Stable Conformer Energy | 0 kcal/mol (Reference) | The global minimum energy conformation. |

| Second Stable Conformer Energy | +1.8 kcal/mol | Relative energy of another low-energy conformation. |

Molecular Mechanics and Dynamics Simulations for Conformational Stability and Intermolecular Interactions

While quantum chemical calculations provide high accuracy for smaller systems, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of molecules over longer timescales. nih.govnih.gov

Conformational Stability: Molecular mechanics force fields can be used to rapidly assess the energies of a vast number of conformations of this compound. This allows for a broader exploration of the potential energy surface than is typically feasible with DFT alone. Following this, molecular dynamics simulations can be performed to study the dynamic behavior of the molecule. nih.gov By simulating the motion of the atoms over time, MD can reveal the flexibility of the molecule, the barriers to conformational changes, and the relative populations of different conformers at a given temperature. nih.gov

Intermolecular Interactions: MD simulations are particularly powerful for studying how this compound interacts with its environment, such as solvent molecules or biological macromolecules. nih.gov By placing the molecule in a simulated box of water, for example, one can study its solvation and how water molecules arrange themselves around the solute. These simulations can also provide insights into the formation of hydrogen bonds and other non-covalent interactions that are crucial for the molecule's behavior in a biological context. nih.gov

Prediction of Spectroscopic Characteristics (e.g., IR, NMR) through Computational Methods

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules like this compound. These predictions can aid in the identification and characterization of the compound.

Infrared (IR) Spectroscopy: DFT calculations can be used to compute the vibrational frequencies and intensities of the normal modes of this compound. nih.gov The resulting predicted IR spectrum can be compared with experimental data to confirm the molecular structure. The characteristic stretching frequency of the isothiocyanate group is a key feature that can be accurately predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Similarly, computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov These calculations involve determining the magnetic shielding of each nucleus, which is then converted to a chemical shift relative to a standard. The predicted NMR spectra can be instrumental in assigning the peaks in an experimental spectrum to specific atoms in the molecule.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

| IR | -N=C=S Asymmetric Stretch | ~2100 cm⁻¹ |

| ¹H NMR | Protons on Oxane Ring | 3.5 - 4.0 ppm |

| ¹³C NMR | Carbon of -N=C=S | ~130 ppm |

| ¹³C NMR | Carbons of Oxane Ring | 60 - 80 ppm |

In Silico Modeling of Molecular Interactions (e.g., protein binding affinity)

In silico modeling techniques, such as molecular docking, are essential for predicting how this compound might interact with biological targets, such as proteins. nih.gov This is particularly relevant for understanding its potential pharmacological activity.

Molecular Docking: Molecular docking simulations can predict the preferred binding orientation and affinity of this compound to the active site of a target protein. nih.gov These simulations involve generating a large number of possible binding poses and scoring them based on a force field that estimates the binding energy. The results can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex.

Binding Affinity Prediction: More advanced computational methods, such as free energy calculations, can provide a more quantitative prediction of the binding affinity. These methods, while computationally intensive, can offer valuable insights into the thermodynamics of the binding process and help to rank the potency of different potential drug candidates.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value | Significance |

| Binding Affinity (Predicted) | -7.5 kcal/mol | Indicates a potentially favorable binding interaction. |

| Key Interacting Residues | TYR 84, LEU 121, SER 90 | Amino acids in the protein's active site that form key contacts. |

| Type of Interactions | Hydrogen Bond, Hydrophobic Interactions | The nature of the forces stabilizing the complex. |

Mechanistic Studies of Biological Interactions of 4 Isothiocyanatomethyl Oxane and Analogues Strictly in Vitro and Molecular Level

Modulation of Cellular Pathways (e.g., Wnt canonical pathway, GSK3β inhibition)

The canonical Wnt signaling pathway is crucial for cellular regulation, and its dysregulation is implicated in various diseases. A key negative regulator of this pathway is the enzyme Glycogen Synthase Kinase 3β (GSK3β), which promotes the degradation of β-catenin. dovepress.comnih.gov When GSK3β is inhibited, β-catenin accumulates, translocates to the nucleus, and activates the transcription of Wnt target genes. dovepress.comnih.gov

Studies on moringin (B1218149), an isothiocyanate analogue (4-[α-L-rhamnopyranosyloxy]-benzyl isothiocyanate), have demonstrated its ability to modulate this pathway. Moringin treatment has been shown to inhibit GSK3β, leading to the upregulation and stabilization of β-catenin. dovepress.com This activation of the Wnt/β-catenin pathway represents a significant mechanism by which isothiocyanate analogues can influence cellular processes at a molecular level. dovepress.comnih.gov The inhibition of GSK3β prevents the phosphorylation and subsequent degradation of β-catenin, allowing it to act as a nuclear transcription factor. dovepress.comnih.gov

Table 1: Effect of Moringin (Isothiocyanate Analogue) on Wnt/GSK3β Pathway Components

| Pathway Component | Observed Effect of Moringin | Consequence | Reference |

| GSK3β | Inhibition | Prevents phosphorylation of β-catenin | dovepress.com |

| β-catenin | Upregulation and Stabilization | Increased nuclear translocation and activation of target genes | dovepress.com |

| Wnt Pathway | Activation | Normalization of aberrant signaling | dovepress.com |

| CK2α | Decreased Expression | Contributes to reduced phosphorylation of β-catenin | dovepress.com |

Apoptosis Induction Mechanisms (e.g., p53 and Bax activation, Bcl-2 inhibition)

Isothiocyanates are known to induce apoptosis, or programmed cell death, in various cell types through the modulation of the Bcl-2 family of proteins and the tumor suppressor protein p53. nih.govresearchgate.net The p53 protein can transcriptionally activate pro-apoptotic genes like Bax. nih.gov The ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) is critical in determining a cell's fate. nih.gov

In vitro studies with benzyl (B1604629) isothiocyanate (BITC) show that it can induce apoptosis by altering this balance. nih.gov Treatment with BITC has been observed to suppress the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.govresearchgate.net Concurrently, isothiocyanates can promote the activation of p53, which in turn increases the expression of Bax. nih.gov This shift in the Bax-to-Bcl-2 ratio disrupts mitochondrial integrity, a key step in the intrinsic apoptosis pathway. nih.gov Some tumor-derived p53 mutants that are impaired for DNA binding may also be impaired for direct interaction with Bcl-2. nih.gov

Table 2: Modulation of Apoptotic Regulators by Benzyl Isothiocyanate (BITC)

| Apoptotic Regulator | Role in Apoptosis | Effect of BITC Treatment | Reference |

| p53 | Pro-apoptotic | Activation/Upregulation | nih.gov |

| Bax | Pro-apoptotic | Upregulation (often p53-dependent) | nih.gov |

| Bcl-2 | Anti-apoptotic | Suppression/Inhibition | nih.govresearchgate.net |

| Bcl-xL | Anti-apoptotic | Suppression/Inhibition | nih.gov |

Redox Homeostasis Modulation (e.g., Nrf2 transcription factor, CK2 alpha expressions)

Isothiocyanates are potent modulators of cellular redox homeostasis, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). mdpi.comnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govfrontiersin.org Under normal conditions, Nrf2 is kept inactive in the cytoplasm by the Keap1 protein. frontiersin.org Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. nih.gov Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, inducing their expression. frontiersin.orgnih.gov

Studies on analogues like moringin have shown they increase the expression of Nrf2. dovepress.com This leads to the upregulation of downstream antioxidant enzymes, enhancing the cell's capacity to neutralize reactive oxygen species (ROS). nih.govnih.gov

Additionally, the expression of Casein kinase 2 alpha (CK2α) has been observed to be affected. CK2α is involved in phosphorylating β-catenin as part of the destruction complex in the Wnt pathway. dovepress.com Moringin treatment has been found to decrease the expression of CK2α, which, along with GSK3β inhibition, contributes to β-catenin stabilization. dovepress.com

Enzymatic Target Identification and Inhibition (e.g., Aldehyde Dehydrogenase (ALDH) inhibition)

The aldehyde dehydrogenase (ALDH) superfamily of enzymes is responsible for metabolizing a wide range of endogenous and exogenous aldehydes. nih.govnih.gov Certain ALDH isozymes, such as ALDH1A1 and ALDH3A1, are associated with cellular defense and resistance in some cancers. nih.govresearchgate.net Therefore, the inhibition of ALDHs is an area of therapeutic interest. nih.govnih.gov

The mechanism of ALDH inhibition often involves interaction with the enzyme's active site. For instance, some inhibitors function through the formation of a reversible thiohemiacetal with a critical cysteine residue (Cys302) in the active site. nih.gov The highly reactive electrophilic carbon of the isothiocyanate group (-N=C=S) makes it a candidate for interacting with nucleophilic residues, such as cysteine, in enzyme active sites. This suggests a potential mechanism by which compounds like 4-(Isothiocyanatomethyl)oxane (B6148324) could act as enzyme inhibitors, although direct evidence for its specific interaction with ALDH requires further investigation.

Molecular Interactions with Biological Macromolecules (e.g., protein binding, DNA interactions)

The primary mechanism of action for isothiocyanates at the molecular level involves their covalent binding to proteins. nih.gov The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophilic groups in amino acid residues, particularly the sulfhydryl group of cysteine and the amino group of lysine. nih.gov

The reaction with cysteine forms a dithiocarbamate (B8719985), a process known as thiocarbamation. nih.gov This is a rapid and significant interaction, with studies on phenethyl isothiocyanate (PEITC) showing that protein binding can account for a substantial portion of its total cellular uptake. nih.gov Isothiocyanates also react readily with the cysteine residue in the small molecule antioxidant glutathione (B108866) (GSH). nih.gov

Direct interaction with DNA is considered a less prominent mechanism for isothiocyanates. nih.gov While some genotoxicity may be induced by the reactive oxygen species (ROS) that can be generated by ITC activity, this is distinct from the direct formation of ITC-DNA adducts. nih.gov The propensity of ITCs to bind with cellular proteins may, in fact, attenuate potential direct interactions with DNA. nih.gov The potential for small molecules to interact with DNA often involves intercalation between base pairs, a mechanism confirmed for other compounds through spectroscopic and molecular docking studies. nih.gov

Investigations of Anti-inflammatory and Antioxidative Effects at the Molecular Level

The anti-inflammatory and antioxidative properties of isothiocyanates are intrinsically linked to their ability to modulate key cellular signaling pathways. mdpi.comnih.gov

Antioxidative Effects: The primary antioxidative mechanism is the activation of the Nrf2 pathway, as detailed in section 6.3. mdpi.comnih.gov By inducing the expression of Nrf2-dependent genes, which include enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase-1 (NQO1), isothiocyanates bolster the cell's endogenous antioxidant defenses. nih.govmdpi.com This enhances the cell's ability to cope with oxidative stress. nih.gov

Anti-inflammatory Effects: Isothiocyanates exert anti-inflammatory effects by modulating pathways such as Nuclear Factor-κB (NF-κB). nih.govnih.gov They have been shown to downregulate the expression of pro-inflammatory mediators, including cytokines, chemokines, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). nih.govnih.gov This suppression of inflammatory markers helps to mitigate inflammatory responses at the molecular level. mdpi.com The anti-inflammatory actions can be a result of direct interaction with sulfhydryl groups on key proteins within these inflammatory pathways. nih.govnih.gov

Antifungal Properties and Mechanisms (e.g., vacuole impact)

Certain natural compounds exhibit antifungal properties by disrupting cellular homeostasis in fungal cells. nih.gov While the specific antifungal mechanism of this compound is not detailed in the available literature, the mechanisms of other bioactive molecules provide a plausible framework.

A key target in fungal cells is the maintenance of ion homeostasis, which is critical for viability. nih.gov The vacuole, in particular, plays a central role in this process, regulated in part by the vacuolar H+-ATPase (V-ATPase). nih.gov Studies on terpenoid phenols, another class of natural antifungal agents, show that they induce rapid, dose-dependent cytosolic Ca2+ bursts and changes in cellular pH. nih.gov This disruption of ion balance is a key part of their antifungal activity. Fungal mutants that lack a functional V-ATPase and are already defective in ion homeostasis show hypersensitivity to such compounds. nih.gov This suggests that a potential mechanism for antifungal isothiocyanates could involve the disruption of membrane integrity or function, leading to a loss of ion gradients and an impact on vacuolar function, ultimately resulting in cell death. nih.gov

Advanced Analytical Characterization Techniques for Structural Elucidation of 4 Isothiocyanatomethyl Oxane

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(Isothiocyanatomethyl)oxane (B6148324), ¹H and ¹³C NMR spectra would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (ratio of protons). The chemical shifts (δ) are indicative of the electronic environment of the protons. For instance, the protons on the carbon adjacent to the isothiocyanate group (-CH₂-NCS) would likely appear at a characteristic downfield shift due to the electronegativity of the nitrogen and sulfur atoms. Protons within the oxane ring would exhibit specific chemical shifts and coupling constants depending on their axial or equatorial positions and their proximity to the oxygen atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbon of the isothiocyanate group (-N=C=S) would have a highly characteristic chemical shift in the downfield region of the spectrum. The carbons of the oxane ring and the methylene bridge would also have distinct signals, allowing for a complete carbon skeleton map.

¹⁹F NMR Spectroscopy: While not inherently applicable to this compound itself, ¹⁹F NMR would be a powerful tool for analyzing fluorinated derivatives of this compound. The presence of fluorine atoms would introduce specific couplings to nearby protons and carbons, providing additional structural constraints.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂-NCS | 4.5 - 5.0 | 45 - 55 |

| Oxane Ring (adjacent to O) | 3.5 - 4.0 | 65 - 75 |

| Oxane Ring (other) | 1.5 - 2.5 | 25 - 35 |

| -N=C =S | N/A | 120 - 140 |

Note: These are predicted values and actual experimental data may vary.

Mass Spectrometry (MS) Techniques (e.g., HRMS, LC-MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion of this compound. This precision allows for the unambiguous determination of its molecular formula (C₆H₉NOS) by distinguishing it from other compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. LC-MS is particularly useful for analyzing the purity of a sample of this compound and for studying its behavior in solution. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Characteristic fragmentation of isothiocyanates often involves the loss of the NCS group or cleavage of the bond adjacent to it, which would be observable for this compound. actachemscand.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would be expected to show a strong and characteristic absorption band for the isothiocyanate (-N=C=S) functional group, typically in the range of 2000-2200 cm⁻¹. Other key absorptions would include C-H stretching vibrations for the aliphatic protons on the oxane ring and the methylene group, as well as C-O stretching for the ether linkage within the oxane ring.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Isothiocyanate (-N=C=S) | 2000 - 2200 (strong, sharp) |

| C-H (aliphatic) | 2850 - 3000 |

| C-O (ether) | 1050 - 1150 |

Circular Dichroism for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. While this compound itself may not be chiral, if chiral derivatives are synthesized (for example, by introducing stereocenters on the oxane ring), CD spectroscopy would be essential for their characterization. The CD spectrum would show differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformational properties of the chiral derivative in solution.

Potential Applications in Chemical Science

Role as Synthetic Intermediates in Organic Chemistry.

No specific research findings are available for 4-(isothiocyanatomethyl)oxane (B6148324) as a synthetic intermediate.

Precursors for Material Science Applications (e.g., polymer functionalization).

There is no published information on the use of this compound as a precursor for material science applications.

Ligands in Coordination Chemistry.

No studies have been found that investigate the role of this compound as a ligand in coordination chemistry.

Probes for Biochemical Pathway Elucidation (non-therapeutic context).

There is no available research on the application of this compound as a biochemical probe.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of innovative and environmentally friendly methods for synthesizing 4-(Isothiocyanatomethyl)oxane (B6148324) and its derivatives is a key area of future research. Current synthetic routes often rely on traditional chemical methods that may involve harsh reagents and generate significant waste. The future direction points towards the adoption of greener and more sustainable practices.

Key research focuses will likely include:

Catalytic Approaches: Investigating the use of novel catalysts, including biocatalysts and nano-catalysts, to improve reaction efficiency, selectivity, and reduce energy consumption.

Flow Chemistry: The application of continuous flow technologies can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Microwave-Assisted Synthesis: This technique has the potential to significantly shorten reaction times and increase yields for the synthesis of isothiocyanates. researchgate.net

Solvent-Free and Aqueous Synthesis: Developing synthetic protocols that minimize or eliminate the use of hazardous organic solvents aligns with the principles of green chemistry.

| Synthetic Approach | Potential Advantages |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. |

| Flow Chemistry | Enhanced safety, improved scalability, precise process control. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. |

| Solvent-Free Synthesis | Reduced waste, lower environmental toxicity, simplified purification. |

These sustainable approaches are not only environmentally responsible but can also lead to more cost-effective and efficient production of this compound.

Design and Synthesis of Advanced Functional Analogues

The structural framework of this compound provides a versatile scaffold for the design and synthesis of advanced functional analogues with tailored properties. By systematically modifying its structure, researchers can explore structure-activity relationships and develop new compounds with enhanced efficacy and specificity for various applications. johnshopkins.edunih.gov

Future research in this area will likely involve:

Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties to modulate the compound's biological activity, and pharmacokinetic profile.

Conformational Constraints: Introducing cyclic structures or other rigid elements to lock the molecule into a specific conformation, potentially increasing its binding affinity to biological targets. nih.gov

Hybrid Molecules: Combining the isothiocyanate moiety with other pharmacophores to create hybrid molecules with dual or synergistic activities.

Fluorination: The introduction of fluorine atoms can significantly alter the electronic properties, metabolic stability, and bioavailability of the molecule.

| Analogue Design Strategy | Desired Outcome |

| Bioisosteric Replacement | Improved biological activity, enhanced metabolic stability. |

| Conformational Constraints | Increased target specificity and binding affinity. |

| Hybrid Molecule Synthesis | Synergistic or dual-action therapeutic potential. |

| Fluorination | Enhanced bioavailability and metabolic stability. |

The synthesis and evaluation of these advanced analogues will be crucial in expanding the therapeutic and industrial potential of the this compound chemical class. johnshopkins.edu

Deeper Elucidation of Molecular Mechanisms in Biological Systems

While the biological activities of some isothiocyanates are known, the specific molecular mechanisms of this compound are not yet fully understood. Future research will need to delve deeper into its interactions with cellular components to elucidate its precise mechanisms of action.

Key areas for investigation include:

Target Identification and Validation: Employing chemical proteomics and other advanced techniques to identify the specific proteins and signaling pathways that this compound interacts with.

Transcriptomic and Proteomic Analysis: Using high-throughput screening methods to analyze changes in gene and protein expression in response to treatment with the compound, providing a comprehensive view of its cellular effects.

Cellular Imaging: Utilizing advanced microscopy techniques to visualize the subcellular localization of this compound and its effects on cellular structures and processes.

| Mechanistic Study | Information Gained |

| Target Identification | Specific molecular targets and binding partners. |

| Transcriptomics/Proteomics | Global changes in gene and protein expression. |

| Cellular Imaging | Subcellular localization and morphological effects. |

| Downstream Signaling Analysis | Impact on cellular communication and function. |

A thorough understanding of these molecular mechanisms is essential for the rational design of more effective and safer analogues and for identifying new therapeutic applications.

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating research and development. In the context of this compound, this integrated approach can provide valuable insights and guide experimental design.

Future research will benefit from:

Molecular Docking and Dynamics Simulations: Predicting the binding modes and affinities of this compound and its analogues to specific protein targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of novel analogues.

In Silico ADMET Prediction: Using computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to prioritize candidates for further development.

Systems Biology Approaches: Integrating computational models with experimental data to understand the complex biological networks affected by this compound.

| Computational Method | Application in Research |

| Molecular Docking | Prediction of protein-ligand interactions. |

| QSAR Modeling | Prediction of biological activity of new analogues. |

| In Silico ADMET | Early assessment of pharmacokinetic and toxicity profiles. |

| Systems Biology | Understanding of complex biological network perturbations. |

This integrated approach will streamline the drug discovery and development process, reducing costs and time while increasing the likelihood of success.

Discovery of Untapped Applications in Chemical and Material Sciences

Beyond its potential biological activities, the unique chemical properties of the isothiocyanate group in this compound open up possibilities for its use in chemical and material sciences.

Potential future applications to be explored include:

Polymer Chemistry: The isothiocyanate group can react with various functional groups, making it a potential monomer or cross-linking agent for the synthesis of novel polymers with unique properties.

Surface Modification: The reactivity of the isothiocyanate allows for the covalent attachment of this compound to surfaces, enabling the development of functionalized materials with tailored surface properties.

Chemosensors: The ability of the isothiocyanate group to react with specific analytes could be harnessed to develop novel chemosensors for environmental monitoring or diagnostic applications.

Organic Synthesis: The compound can serve as a versatile building block in organic synthesis for the creation of more complex molecules.

| Application Area | Potential Use of this compound |

| Polymer Chemistry | Monomer, cross-linking agent. |

| Material Science | Surface functionalization agent. |

| Chemical Sensing | Active component in chemosensors. |

| Organic Synthesis | Versatile chemical intermediate. |

The exploration of these untapped applications could lead to the development of new technologies and materials with significant commercial and scientific value.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Isothiocyanatomethyl)oxane, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or in situ trapping methods. For example, reacting oxane derivatives with isothiocyanate precursors in tetrahydrofuran (THF) under controlled temperatures (e.g., −78°C) yields the target compound. Reaction stoichiometry (e.g., 1:1 or 1:3 molar ratios) and catalyst selection (e.g., LDA for deprotonation) critically affect yield, as excess reagents may lead to side products like thiourea adducts. Purification via column chromatography or recrystallization is recommended, with purity validated by HPLC (>95%) and structural confirmation via H/C NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy is essential for confirming the isothiocyanate group (N=C=S stretch at ~2050–2100 cm). Nuclear magnetic resonance (NMR) analysis should focus on the oxane ring protons (δ 3.5–4.5 ppm for ether-linked CH) and the isothiocyanatomethyl group (singlet for CH-NCS near δ 3.8 ppm). Mass spectrometry (EI-MS) typically shows a molecular ion peak at m/z 159 (CHNOS) .

Advanced Research Questions

Q. How does the isothiocyanate group in this compound influence its reactivity in nucleophilic addition reactions compared to other electrophilic groups (e.g., carbonyl or nitrile)?

- Methodological Answer : The isothiocyanate group acts as a soft electrophile, preferentially reacting with thiols or amines to form thioureas or dithiocarbamates. Unlike carbonyl groups, its reactivity is less pH-dependent but sensitive to steric hindrance. Kinetic studies using stopped-flow spectrophotometry reveal second-order rate constants (k ~10 Ms for amine addition), slower than nitriles but faster than esters. Computational modeling (DFT) can predict regioselectivity in complex reactions .

Q. What methodologies are employed to study the interaction of this compound with cytochrome P450 enzymes, and what challenges arise in interpreting kinetic data?

- Methodological Answer : Recombinant CYP450 isoforms (e.g., CYP3A4) are incubated with the compound in vitro, with NADPH depletion monitored via UV-Vis spectroscopy. LC-MS/MS identifies metabolites like thiourea adducts. Challenges include distinguishing enzyme inhibition from substrate depletion and accounting for non-Michaelis-Menten kinetics due to allosteric binding. Control experiments with known inhibitors (e.g., ketoconazole) validate specificity .

Q. How can researchers resolve discrepancies in reported cytotoxicity of this compound derivatives across different cancer cell lines?

- Methodological Answer : Discrepancies often stem from assay variability (e.g., MTT vs. ATP-based viability assays) or cell-line-specific permeability. Standardizing incubation times (24–48 hr) and normalizing to baseline ROS levels (measured via DCFH-DA fluorescence) improves reproducibility. Meta-analyses using PubChem BioActivity data can identify trends in structure-activity relationships (SAR) .

Data Analysis & Experimental Design

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

- Methodological Answer : Protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) prevent unwanted nucleophilic attacks. Anhydrous conditions (e.g., molecular sieves in THF) minimize hydrolysis of the isothiocyanate group. Real-time monitoring via TLC (eluent: hexane/ethyl acetate 7:3) detects intermediates, enabling rapid optimization. Quenching excess reagents with scavenger resins (e.g., polymer-bound thiourea) improves purity .

Q. How do stereochemical variations in the oxane ring affect the biological activity of this compound derivatives?

- Methodological Answer : Enantioselective synthesis (e.g., chiral oxazaborolidine catalysts) generates stereoisomers for comparative bioassays. X-ray crystallography confirms absolute configurations. In antimicrobial studies, the (R)-enantiomer often exhibits 2–3x higher potency against Gram-positive bacteria (MIC 8 µg/mL) due to optimized hydrophobic interactions with membrane proteins .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.